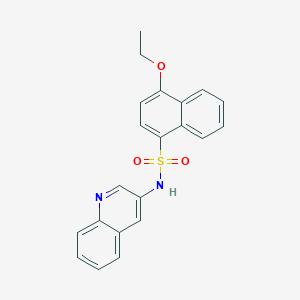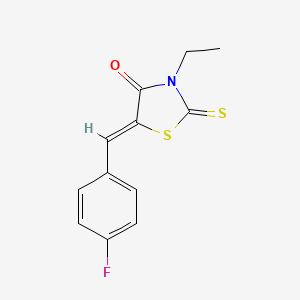![molecular formula C19H18ClN3O3 B12181643 N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide](/img/structure/B12181643.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole ring, a methoxy group, and an acetylamino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino and methoxy groups. The final step often involves the acylation of the indole derivative with an appropriate acylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled temperature and pressure conditions are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
- Oxidation of the methoxy group can yield aldehydes or ketones.
- Reduction of the acetylamino group results in amines.
- Substitution reactions on the indole ring can produce a variety of substituted indoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide has shown promise in preclinical studies as a potential therapeutic agent for certain diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of specialty chemicals and advanced materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-2-(1H-indol-1-yl)acetamide: Lacks the chloro substituent, which may affect its biological activity.
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-bromo-1H-indol-1-yl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide: The presence of fluorine can significantly impact the compound’s pharmacokinetic properties.
Uniqueness: The presence of the chloro substituent in N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide distinguishes it from its analogs, potentially enhancing its binding affinity to certain molecular targets and improving its overall biological activity.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-5-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-3-4-14(20)9-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
KPCGVORCXYSVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12181564.png)


![1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide](/img/structure/B12181574.png)
![N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12181578.png)
![N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12181585.png)
![methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate](/img/structure/B12181586.png)
![N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12181587.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide](/img/structure/B12181591.png)
![1-(1-benzylpiperidin-4-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12181607.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12181616.png)


![2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B12181624.png)
